Increased Lipophilicity (XLogP3) Relative to Unsubstituted 4-Fluoroaniline Enhances Membrane Permeability Potential
3-Butyl-4-fluoroaniline exhibits a significantly higher computed lipophilicity (XLogP3 = 3.2) compared to the unsubstituted parent compound, 4-fluoroaniline (XLogP3 = 2.1), reflecting a ~52% increase in logP [1][2]. This difference is directly attributable to the addition of the C3-butyl group, which increases the compound's overall hydrophobicity. Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability [3]. While not a direct measurement of permeability, this calculated difference provides a clear physicochemical basis for selecting this analog over the parent when enhanced cell penetration is a design goal.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-Fluoroaniline (XLogP3 = 2.1) |
| Quantified Difference | +1.1 logP units (~52% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
For procurement decisions, this quantifies the lipophilicity advantage of 3-butyl-4-fluoroaniline, providing a rational basis for its selection over simpler analogs in projects where membrane permeability is a key optimization parameter.
- [1] PubChem. (2026). 3-Butyl-4-fluoroaniline (CID 59772881). National Center for Biotechnology Information. Retrieved April 18, 2026. View Source
- [2] PubChem. (2026). 4-Fluoroaniline (CID 5475782). National Center for Biotechnology Information. Retrieved April 18, 2026. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
